molecular formula C8H17NO2 B7848060 3-[(1-Methylpropyl)amino]-butanoic acid

3-[(1-Methylpropyl)amino]-butanoic acid

Cat. No.: B7848060
M. Wt: 159.23 g/mol
InChI Key: DKWHBHNRCUGDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Methylpropyl)amino]-butanoic acid is a synthetic β-amino acid derivative of significant interest in advanced pharmaceutical and medicinal chemistry research. This compound features a nitrogen atom at the β-position relative to the carboxylic acid group, a structural motif known to enhance metabolic stability by conferring resistance to proteolytic enzymes . Researchers value this molecule as a versatile building block for developing novel prodrugs and peptidomimetics. The amino acid moiety can be utilized to improve the water solubility and bioavailability of parent drug molecules, while its structure may allow for targeted delivery via specialized amino acid transport systems, such as the L-type amino acid transporters (LAT1) expressed at critical biological barriers . This makes it a promising candidate for applications in CNS drug delivery and the design of anticancer agents. Furthermore, its scaffold is highly amenable to heterocyclic functionalization, opening avenues for creating new chemical entities with potential antiviral, anti-inflammatory, or antibacterial properties . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(butan-2-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-6(2)9-7(3)5-8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWHBHNRCUGDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1 Methylpropyl Amino Butanoic Acid

Established Chemical Synthesis Routes for N-Substituted Butanoic Acids

Traditional chemical synthesis provides robust and well-documented methods for producing N-substituted butanoic acids. These routes often involve foundational organic reactions such as conjugate additions and substitution reactions, which are cornerstones of amine incorporation.

Aza-Michael Addition Strategies

The Aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, stands as a primary method for forming the core structure of β-amino acids. researchgate.netorganic-chemistry.org This reaction involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.org For the synthesis of 3-[(1-Methylpropyl)amino]-butanoic acid, this would typically involve the reaction of sec-butylamine (B1681703) ((1-Methylpropyl)amine) with an ester of crotonic acid, such as ethyl crotonate.

The reaction is thermodynamically controlled and can be catalyzed by bases, acids, or organocatalysts. organic-chemistry.orgnih.gov The use of chiral organocatalysts, such as those derived from thiourea (B124793) or cinchona alkaloids, can facilitate asymmetric synthesis, leading to enantiomerically enriched products. nih.gov The reaction between primary amines and α,β-unsaturated esters can proceed efficiently, sometimes quantitatively under ambient conditions, highlighting its utility as a "click-reaction" in green chemistry. frontiersin.org Following the addition reaction, a simple hydrolysis step is required to convert the resulting ester into the final carboxylic acid.

Table 1: Hypothetical Aza-Michael Reaction Components

Reactant (Michael Donor)Reactant (Michael Acceptor)Catalyst (Example)Intermediate ProductFinal Product (after Hydrolysis)
sec-ButylamineEthyl CrotonateDiphenylprolinol Methyl EtherEthyl 3-[(1-methylpropyl)amino]-butanoateThis compound

Nucleophilic Substitution Reactions for Amine Incorporation

The incorporation of the (1-Methylpropyl)amino group can also be achieved via nucleophilic substitution. This approach typically utilizes a butanoic acid derivative containing a suitable leaving group at the β-position (carbon-3). A common precursor for this strategy would be a 3-halobutanoic acid, such as ethyl 3-bromobutanoate. The nitrogen atom of sec-butylamine acts as the nucleophile, displacing the bromide ion to form the carbon-nitrogen bond.

A significant challenge in this method is the basicity of the amine, which can lead to competing elimination reactions rather than the desired substitution. libretexts.org Furthermore, the initial product of the substitution is an ammonium (B1175870) salt, which must be deprotonated. The resulting secondary amine can potentially react with another molecule of the alkyl halide, leading to over-alkylation and the formation of a tertiary amine. libretexts.org To mitigate these issues, reaction conditions must be carefully controlled, often involving the use of excess amine to act as both a nucleophile and a base. An alternative, the Gabriel synthesis, uses a phthalimide (B116566) anion as a protected nitrogen source to avoid over-alkylation, followed by hydrolysis to release the primary amine. libretexts.org A variation of this could be adapted for secondary amine synthesis.

Esterification and Hydrolysis Processes in Butanoic Acid Synthesis

Esterification and hydrolysis are fundamental transformations in the synthesis of butanoic acid derivatives, primarily used for protecting and deprotecting the carboxylic acid functional group. libretexts.org The carboxylic acid is often converted to an ester, such as a methyl or ethyl ester, to prevent it from interfering with subsequent reaction steps, for example, reactions involving strong bases or organometallic reagents. mdpi.com

The Fischer esterification is a classic method where the carboxylic acid is heated with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid. quora.comyoutube.com Another common method involves using reagents like thionyl chloride or trimethylchlorosilane in methanol, which can convert amino acids to their methyl ester hydrochlorides efficiently at room temperature. mdpi.com

Once the desired molecular framework is assembled, the ester group is removed through hydrolysis to yield the final carboxylic acid. libretexts.org This can be achieved under acidic or basic conditions. libretexts.org Acidic hydrolysis is the reverse of Fischer esterification and is a reversible process. libretexts.orglibretexts.org Basic hydrolysis, known as saponification, involves treating the ester with a base like sodium hydroxide (B78521) or potassium hydroxide. libretexts.org This reaction is irreversible and produces a carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. libretexts.orgmasterorganicchemistry.com

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated techniques that can provide greater control over stereochemistry and improve efficiency, particularly for creating complex or chiral molecules.

Chemoenzymatic Synthesis Techniques for Aminobutanoic Acids

Chemoenzymatic synthesis combines the strengths of chemical reactions and biological catalysis to create efficient and highly selective synthetic routes. nih.gov Enzymes can be used to resolve racemic mixtures or to catalyze stereoselective reactions, yielding products with high enantiomeric excess. rsc.org

For aminobutanoic acids, a common strategy involves the enantioselective hydrolysis of a prochiral diester using an esterase, such as pig liver esterase (PLE). tandfonline.comtandfonline.com For instance, a substituted glutaric acid diester could be selectively hydrolyzed to a monoester, which is then converted to the target amino acid. tandfonline.comtandfonline.com Another powerful chemoenzymatic approach involves an initial chemical synthesis, such as an Aza-Michael addition, to produce a racemic ester. This racemic mixture is then subjected to enzymatic resolution using a lipase (B570770), like Candida antarctica lipase B (CALB), which selectively reacts with one enantiomer, allowing for the separation of the two. rsc.org This method has been successfully used to produce (S)-3-aminobutanoic acid with an excellent enantiomeric excess of 99%. rsc.org

Table 2: Comparison of Synthetic Strategy Features

Synthetic StrategyKey AdvantagesKey ChallengesTypical Application
Aza-Michael Addition Atom-economical, often mild conditions. frontiersin.orgPotential for side reactions; requires activation of the acceptor.Formation of β-amino carbonyl compounds. organic-chemistry.org
Nucleophilic Substitution Conceptually straightforward.Risk of elimination and over-alkylation. libretexts.orgIntroduction of amines at an electrophilic carbon center.
Chemoenzymatic Synthesis High enantioselectivity and specificity. rsc.orgEnzyme stability, substrate scope limitations.Production of chiral building blocks. nih.govtandfonline.com
Solid-Phase Synthesis Simplified purification, potential for automation. wikipedia.orgHigher cost of reagents and resins; scalability can be an issue.Combinatorial chemistry and peptide synthesis. wikipedia.orgchempep.com

Solid-Phase Synthesis of Related Amino Acid Derivatives

Solid-phase synthesis, most notably solid-phase peptide synthesis (SPPS) pioneered by R. Bruce Merrifield, is a powerful technique for the stepwise construction of amino acid chains. wikipedia.orgwikipedia.org In this method, the growing molecule is covalently attached to an insoluble polymer resin, which simplifies the purification process; excess reagents and byproducts are simply washed away by filtration after each reaction step. wikipedia.orgyoutube.com

While typically used for peptides, the principles of SPPS can be applied to the synthesis of unique amino acid derivatives. chempep.com The process begins by anchoring the first building block, usually an N-protected amino acid, to the resin. youtube.com The most common protecting groups for the amino function are the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the acid-labile tert-butyloxycarbonyl (Boc) group. wikipedia.org The synthesis proceeds through a cycle of deprotection of the amino group, followed by coupling with the next N-protected amino acid. youtube.compnas.org After the desired sequence is assembled, the final compound is cleaved from the resin support and all protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). wikipedia.org This methodology allows for the incorporation of non-standard amino acids, like this compound, into larger peptide-like structures.

Considerations for Sustainable Chemical Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic routes, aiming to reduce environmental impact by improving efficiency and minimizing hazardous waste. The synthesis of this compound can be approached with these considerations at the forefront.

A key concept in sustainable synthesis is atom economy . The aza-Michael addition pathway is inherently atom-economical, as it involves the direct addition of the two primary reactants with no atoms being lost in the main bond-forming step. The only byproduct is generated during the final hydrolysis step.

Catalysis plays a crucial role in enhancing the sustainability of chemical processes. The development of hydrogen borrowing catalysis , also known as hydrogen auto-transfer, represents a significant advancement in green N-alkylation. springernature.comrsc.org In a hypothetical sustainable synthesis of the target compound, 3-aminobutanoic acid could be alkylated with sec-butanol. In this process, a catalyst (e.g., based on palladium or iridium) temporarily "borrows" hydrogen from the alcohol to oxidize it to a ketone (in situ). springernature.comrsc.org The ketone then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this entire cycle is water, making it a highly efficient and clean method.

Biocatalysis offers another avenue for sustainable synthesis. The use of engineered enzymes, such as transaminases or dehydrogenases, could potentially be applied to the synthesis of chiral β-amino acids and their derivatives. nih.gov These enzymatic reactions occur in water under mild conditions and can exhibit high stereo- and regioselectivity, reducing the need for protecting groups and harsh reagents. For instance, an engineered enzyme could catalyze the amination of a renewable precursor to form the 3-aminobutanoic acid core.

The choice of solvents and reagents is also critical. Green chemistry principles encourage the use of safer, renewable, and less toxic solvents. For instance, replacing traditional volatile organic solvents with water or bio-based solvents like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) can significantly reduce the environmental footprint of a synthesis. Furthermore, avoiding hazardous reagents, such as toxic alkyl halides, in favor of greener alternatives like dialkyl carbonates or alcohols, aligns with sustainable practices. rsc.org The reductive amination pathway can be made greener by using catalytic hydrogenation (H2 gas with a metal catalyst like Ni or Pd) instead of stoichiometric hydride reagents, which generate significant inorganic waste. youtube.comorganic-chemistry.org

Table 3: Comparison of Green Chemistry Metrics for Synthetic Routes This table provides a qualitative comparison of the primary synthetic routes based on key sustainability principles.

Synthetic RouteAtom EconomyCatalyst TypeByproductsGreen Solvent Compatibility
Aza-Michael Addition HighBase (e.g., Cs2CO3)Salt from hydrolysisGood
Traditional Reductive Amination ModerateNone (Stoichiometric Reductant)Borate saltsModerate
Catalytic Reductive Amination GoodHeterogeneous (e.g., Pd/C)WaterExcellent
N-Alkylation via Hydrogen Borrowing ExcellentHomogeneous (e.g., Pd, Ir)WaterExcellent

Stereochemistry and Enantioselective Synthesis

Enantioselective Synthetic Strategies for Chiral Amino Acids

The asymmetric synthesis of chiral amino acids can be broadly categorized into enzymatic and catalytic approaches. These methods aim to control the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other.

Enzymatic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for its separation from the unreacted enantiomer.

Kinetic Resolution: In a typical kinetic resolution, an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture. For instance, lipases are commonly used to resolve racemic amino acid esters through selective hydrolysis of the L-enantiomer. A study on the lipase-catalyzed resolution of racemic amino acids demonstrated that lipases from Pseudomonas and Rhizopus species could selectively hydrolyze L-amino acid esters with high enantioselectivity. nih.gov This approach could theoretically be applied to a racemic ester of 3-[(1-Methylpropyl)amino]-butanoic acid.

Dynamic Kinetic Resolution (DKR): DKR is an advancement over traditional kinetic resolution that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. This is achieved by combining the enzymatic resolution with an in-situ racemization of the unreacted enantiomer. For example, d- and l-amino acids have been produced from their corresponding amides using a d-aminopeptidase or an l-amino acid amidase in the presence of a racemase. nih.gov A similar DKR strategy could be envisioned for the synthesis of a specific stereoisomer of this compound, provided a suitable racemase and stereoselective amidase are identified.

Recent research has also explored the dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids using a combination of enzymatic esterification and metal-catalyzed racemization, achieving high yields and enantioselectivity. nih.gov This highlights the potential of chemoenzymatic DKR processes for structurally related β-amino acids.

A summary of enzymes and their potential application in the resolution of amino acids is presented in the table below.

Enzyme TypeReactionPotential Application for this compound
Lipase (B570770)Enantioselective hydrolysis of estersResolution of a racemic ester derivative
Amidase/PeptidaseEnantioselective hydrolysis of amidesKinetic or dynamic kinetic resolution of an amide derivative
TransaminaseEnantioselective transaminationAsymmetric synthesis from a keto-acid precursor

Asymmetric catalysis using chiral metal complexes or organocatalysts offers a versatile alternative to enzymatic methods for the synthesis of enantiomerically enriched amino acids.

Catalytic Hydrogenation: The enantioselective hydrogenation of enamines or unsaturated carboxylic acid derivatives is a well-established method. Chiral rhodium and ruthenium phosphine (B1218219) complexes are often employed as catalysts.

Conjugate Addition: The asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters is another powerful strategy. Chiral metal catalysts or organocatalysts can be used to control the stereochemistry of the newly formed C-N bond.

Mannich Reaction: The asymmetric Mannich reaction, involving the reaction of an enolate with an imine, is a classic method for the synthesis of β-amino carbonyl compounds, which are precursors to β-amino acids.

While specific catalytic systems for the direct asymmetric synthesis of this compound are not prominently described in the literature, general methods developed for N-alkylated β-amino acids could be adapted.

Diastereoselective Synthesis of Substituted Butanoic Acid Isomers

The presence of two stereocenters in this compound necessitates control over both enantioselectivity and diastereoselectivity. Diastereoselective synthesis aims to control the relative configuration of the two chiral centers.

One common strategy involves the reaction of a chiral amine with a chiral butanoic acid derivative. For instance, reacting enantiopure (R)- or (S)-sec-butylamine with a racemic or enantiopure 3-halobutanoic acid derivative could lead to the formation of different diastereomers. The stereochemical outcome would depend on the reaction mechanism (e.g., SN2 inversion or retention of configuration) and the stereochemistry of the starting materials.

Alternatively, a reductive amination of a chiral β-keto acid with a chiral amine, followed by separation of the resulting diastereomers, could be a viable route. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio.

Academic Implications of Stereoisomerism in Biological Systems

The stereochemistry of amino acids is fundamental to their biological function. In nature, proteins are almost exclusively composed of L-amino acids. This homochirality is crucial for the formation of stable and functional protein secondary structures like α-helices and β-sheets.

The introduction of non-natural amino acids, including β-amino acids and those with specific stereoisomeric configurations, into peptides can have profound effects on their structure and function. For example, β-amino acids can induce different folding patterns in peptides, leading to the formation of novel secondary structures. The specific stereoisomers of this compound, if incorporated into a peptide chain, would likely influence its conformation and biological activity due to the specific spatial arrangement of the sec-butyl and methyl groups. This has significant implications for the design of peptidomimetics with enhanced stability against enzymatic degradation and potentially novel therapeutic properties.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural analysis of 3-[(1-Methylpropyl)amino]-butanoic acid, offering detailed insights into its atomic framework.

High-Resolution ¹H and ¹³C NMR Techniques

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for establishing the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carboxylic acid and amino groups. For instance, the protons on the carbon adjacent to the carboxylic acid (α-protons) would appear at a lower field compared to the methyl protons. The splitting patterns of these signals, governed by spin-spin coupling, provide information about the number of neighboring protons, which is crucial for confirming the connectivity of the molecule. For example, the methine proton on the 1-methylpropyl group would likely appear as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. Similarly, the protons of the butanoic acid backbone will show characteristic splitting patterns that confirm the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their chemical environment. The carbonyl carbon of the carboxylic acid group is expected to have the highest chemical shift, typically in the range of 170-180 ppm. The carbons bonded to the nitrogen atom will also be shifted downfield. The aliphatic carbons of the methylpropyl and butanoic acid moieties will appear at higher fields.

Expected ¹H and ¹³C NMR Data for this compound

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carboxyl (COOH)10-12 (broad singlet)170-180
C-3 (CH-N)3.0-3.5 (multiplet)50-60
C-2 (CH₂)2.2-2.6 (multiplet)35-45
C-4 (CH₃)1.1-1.3 (doublet)15-25
N-CH (1-methylpropyl)2.8-3.2 (multiplet)55-65
CH₂ (1-methylpropyl)1.4-1.7 (multiplet)25-35
CH₃ (1-methylpropyl, terminal)0.8-1.0 (triplet)10-15
CH₃ (1-methylpropyl, branch)0.9-1.1 (doublet)15-20

Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Advanced 2D NMR Experiments for Conformational and Connectivity Assignments

To further confirm the structure and ascertain the connectivity and spatial relationships between atoms, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbons, for instance, between the C-2 protons and the C-3 proton, and within the 1-methylpropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for identifying any impurities. The molecular formula of the compound is C₈H₁₇NO₂, which corresponds to a molecular weight of approximately 159.23 g/mol . In a mass spectrum, a peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected.

Fragmentation patterns observed in the mass spectrum can provide further structural information. For example, the loss of the carboxylic acid group (a fragment with m/z 45) is a common fragmentation pathway for carboxylic acids. The fragmentation of the 1-methylpropyl group would also yield characteristic peaks. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, which can further confirm its elemental composition.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. docbrown.inforesearchgate.net A strong absorption band around 1700-1725 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid. docbrown.inforesearchgate.net The N-H stretching of the secondary amine may appear as a moderate peak around 3300-3500 cm⁻¹. ucalgary.ca The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, as are the various C-H and C-C stretching and bending modes. Raman spectroscopy can be particularly useful for studying the compound in aqueous solutions.

Expected Vibrational Frequencies for this compound

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)Weak
N-H (Secondary Amine)3300-3500 (moderate)Moderate
C-H (Aliphatic)2850-30002850-3000
C=O (Carboxylic Acid)1700-1725 (strong)1700-1725 (moderate)
C-N1000-12501000-1250

Chromatographic Techniques for Purity and Separation Studies

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of this compound.

Analytical HPLC: For analytical purposes, reversed-phase HPLC is a common choice. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a UV detector (if the compound has a chromophore or is derivatized), an evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS). The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification.

Preparative HPLC: When high-purity material is required, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to separate larger quantities of the compound. The principles are the same as analytical HPLC, but the goal is to isolate the compound of interest rather than just to analyze it.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds. However, due to the inherent polarity and low volatility of amino acids such as this compound, direct analysis by GC-MS is not feasible as they tend to decompose at the high temperatures of the GC injector port. mdpi.comthermofisher.com To overcome this limitation, a chemical derivatization step is necessary to convert the non-volatile amino acid into a thermally stable and volatile derivative suitable for gas chromatographic separation and subsequent mass spectrometric detection. nih.govsigmaaldrich.com

The derivatization process typically involves the reaction of the active hydrogens in the molecule, specifically those on the carboxylic acid and secondary amine functional groups of this compound, with a derivatizing agent. sigmaaldrich.com This transformation reduces the polarity of the compound, thereby increasing its volatility. Common derivatization strategies for amino acids include silylation, acylation, and alkylation. nih.govsigmaaldrich.comnist.gov

Silylation

Silylation is a widely employed derivatization technique for compounds bearing active hydrogen atoms, such as those found in amino acids. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.comsigmaaldrich.com The reaction with MTBSTFA, for instance, would yield a tert-butyldimethylsilyl (TBDMS) derivative of this compound. These TBDMS derivatives are noted for their stability and resistance to moisture compared to their trimethylsilyl (B98337) (TMS) counterparts. sigmaaldrich.com

The resulting derivatized molecule can then be introduced into the GC-MS system. Separation is typically achieved on a capillary column with a non-polar stationary phase. nist.gov The mass spectrometer, operating in electron ionization (EI) mode, bombards the eluted derivative with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a chemical fingerprint of the molecule. For TBDMS derivatives, a characteristic and often intense fragment ion is observed at [M-57], corresponding to the loss of a tert-butyl group, which is a key indicator for the presence of the TBDMS moiety. nih.gov

Acylation and Alkylation

Alternative derivatization approaches include acylation, using reagents like heptafluorobutyric anhydride (B1165640) (HFBA), or alkylation with reagents such as ethyl chloroformate (ECF). nih.gov These methods also serve to cap the polar functional groups, enhancing volatility for GC-MS analysis. nih.gov For example, a two-step derivatization can be employed where the carboxylic acid group is first esterified (e.g., with methanolic HCl) followed by acylation of the amine group. mdpi.com The choice of derivatization reagent can influence the chromatographic resolution and the mass spectral fragmentation patterns, providing additional analytical selectivity. nih.govnih.gov

Analytical Parameters and Expected Findings

While specific experimental data for this compound is not detailed in the surveyed literature, a general analytical approach can be outlined based on the analysis of analogous amino compounds. The table below summarizes typical GC-MS parameters that would be employed for the analysis of its volatile derivatives.

ParameterTypical SettingPurpose
Derivatization Reagent MTBSTFA with acetonitrileTo create a volatile and stable TBDMS derivative. sigmaaldrich.com
GC Column Capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl methylpolysiloxane stationary phaseTo separate the derivatized analyte from other components in the sample. nist.govunina.it
Injector Temperature 250-280 °CTo ensure rapid volatilization of the derivative without thermal decomposition. unina.it
Oven Temperature Program Initial hold at a lower temperature (e.g., 70 °C) followed by a ramp to a higher temperature (e.g., 280 °C)To achieve optimal chromatographic separation of compounds with different boiling points. unina.it
Carrier Gas Helium at a constant flow rateTo transport the analyte through the column. unina.it
MS Ionization Mode Electron Ionization (EI) at 70 eVTo produce reproducible fragmentation patterns for structural elucidation. unina.it
MS Mass Range 45-550 amuTo detect the molecular ion and key fragment ions of the derivatized analyte. unina.it

The analysis of the resulting mass spectrum would focus on identifying the molecular ion peak of the derivatized this compound and its characteristic fragment ions. These fragmentation patterns, when compared against mass spectral libraries or interpreted based on known fragmentation rules for similar structures, would allow for the confident identification of the compound. nih.gov For quantitative studies, the development of a calibration curve using a stable isotope-labeled internal standard of this compound would be the preferred approach to ensure accuracy and precision. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of analogs of 3-[(1-Methylpropyl)amino]-butanoic acid, a QSAR model could be developed to predict their activity against a specific biological target.

The first step in QSAR modeling involves calculating molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a molecule like this compound, a wide range of descriptors would be generated. These can be categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Balaban J index), connectivity indices, and counts of specific structural features (e.g., number of rotatable bonds, hydrogen bond donors, and acceptors).

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape descriptors and steric parameters (e.g., Verloop steric parameters).

Following generation, a crucial step is descriptor selection to identify the most relevant variables that correlate with the biological activity, thereby avoiding overfitting the model. Techniques like genetic algorithms or stepwise multiple linear regression would be employed for this purpose.

Table 1: Examples of Molecular Descriptors for this compound

Descriptor TypeDescriptor ExamplePotential Value/Information
Constitutional (0D) Molecular Weight159.22 g/mol
Atom CountC8H17NO2
Topological (2D) Topological Polar Surface Area (TPSA)A measure of the molecule's polarity.
Number of Rotatable BondsIndicates molecular flexibility.
Geometrical (3D) Molecular VolumeDescribes the space occupied by the molecule.
Solvent Accessible Surface AreaRelates to interactions with the solvent.
Quantum-Chemical HOMO/LUMO EnergiesRelate to the molecule's reactivity and electronic properties.

Once a set of relevant descriptors is selected, a statistical model is built to correlate these descriptors with the biological activity of a series of compounds. Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A method suitable for handling a large number of correlated descriptors.

Machine Learning Methods: Techniques like Support Vector Machines (SVM) or Random Forest (RF) can capture complex, non-linear relationships.

The developed model must undergo rigorous validation to ensure its robustness and predictive power. This involves both internal validation (e.g., leave-one-out cross-validation, y-randomization) and external validation using a set of compounds not used in the model development.

A validated QSAR model can be used to predict the biological activity of new, untested compounds that are structurally similar to the training set. The "applicability domain" of the model defines the chemical space in which it can make reliable predictions. This is crucial to ensure that predictions are not made for compounds that are too different from those used to build the model.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor or target, typically a protein).

Docking simulations would place this compound into the binding site of a target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. This can help in understanding how the ligand fits within the active site.

Analysis of the predicted binding pose reveals the specific interactions between the ligand and the amino acid residues of the target protein. For this compound, these interactions would likely include:

Hydrogen Bonds: Formed between the carboxylic acid and amino groups of the ligand and polar residues in the binding site.

Ionic Interactions: The carboxylate group could form salt bridges with positively charged residues like Lysine or Arginine.

Hydrophobic Interactions: The methylpropyl group would likely engage in van der Waals interactions with nonpolar residues.

Identifying these key interactions is fundamental for understanding the mechanism of action and for designing more potent analogs through structure-based drug design.

Table 2: Potential Interacting Residues and Interaction Types for this compound

Functional Group of LigandPotential Interaction TypePotential Interacting Amino Acid Residues
Carboxylic AcidHydrogen Bonding, Ionic InteractionSerine, Threonine, Tyrosine, Lysine, Arginine, Histidine
Amino GroupHydrogen BondingAspartate, Glutamate (B1630785), Serine, Threonine
Methylpropyl GroupHydrophobic/Van der Waals InteractionsLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. numberanalytics.com For this compound, MD simulations can elucidate the accessible conformations in different environments, such as in aqueous solution or when interacting with a biological target.

The process begins with the generation of an initial 3D structure of the molecule. A force field, which is a set of parameters describing the potential energy of the system, is then applied. Common force fields used for small molecules and biomolecules include AMBER, CHARMM, and GROMOS. fu-berlin.de The system is typically solvated in a box of water molecules to mimic physiological conditions, and ions may be added to neutralize the system and achieve a specific ionic strength.

Following system setup, an energy minimization step is performed to remove any steric clashes or unfavorable geometries in the initial structure. The system is then gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to ensure it reaches a stable state. nih.gov

Production MD simulations are then run for an extended period, typically on the order of nanoseconds to microseconds, during which the trajectories of all atoms are saved at regular intervals. Analysis of these trajectories provides a wealth of information about the conformational landscape of this compound.

Key analyses performed on the MD trajectories include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule by measuring the fluctuation of each atom around its average position.

Dihedral Angle Analysis: To explore the rotation around key rotatable bonds, which defines the different conformations (rotamers) of the molecule. For this compound, the torsion angles around the C-C bonds of the butanoic acid backbone and the C-N bond of the amino group are of particular interest.

Radial Distribution Function (RDF): To understand the solvation structure and the interaction of different parts of the molecule with the surrounding solvent. nih.gov

Hydrogen Bond Analysis: To identify intramolecular and intermolecular hydrogen bonds that play a crucial role in stabilizing specific conformations.

The results of these analyses can be used to construct a free energy landscape, which provides a visual representation of the conformational states and the energy barriers between them. This allows for the identification of the most stable, low-energy conformations of the molecule.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

ParameterValue/Description
Force Field AMBER ff-99SBILDN
Solvent Model TIP3P explicit water
System Size ~5000 atoms (including solvent)
Ensemble NPT (Isothermal-isobaric)
Temperature 298 K
Pressure 1 atm
Simulation Time 100 ns
Time Step 2 fs (with SHAKE algorithm)
Non-bonded Cutoff 10 Å
Long-range Electrostatics Particle Mesh Ewald (PME)

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. tandfonline.com For this compound, which is an analogue of the neurotransmitter gamma-aminobutyric acid (GABA), pharmacophore models can be developed based on known active GABA analogues to identify novel compounds with similar biological activity. nih.govnih.gov

A pharmacophore model for GABA analogues typically includes the following features:

A cationic center: Representing the protonated amino group.

An anionic center: Representing the carboxylate group.

Hydrophobic features: Arising from the alkyl groups, which can influence binding affinity and selectivity.

Hydrogen bond donors and acceptors: The amino and carboxyl groups can act as both donors and acceptors.

These features are arranged in a specific three-dimensional geometry, with defined distances and angles between them. The development of a pharmacophore model can be ligand-based, where it is derived from a set of known active molecules, or structure-based, if the 3D structure of the biological target is available. nih.gov

Once a robust pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns. frontiersin.orgyoutube.com Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov The process involves fitting each molecule from the database onto the pharmacophore model. Molecules that match the pharmacophore features with high geometric alignment are considered "hits" and are selected for further investigation.

Virtual screening can be performed on massive compound libraries, containing millions of structures, making it a time and cost-effective method for identifying promising lead compounds. frontiersin.org The hits from a pharmacophore-based virtual screen can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target protein in more detail.

Table 2: Key Features of a Hypothetical Pharmacophore Model for GABA Analogues

Pharmacophoric FeatureDescription
Positive Ionizable Corresponds to the protonated amine, crucial for interaction with an acidic residue in the binding site.
Negative Ionizable Represents the carboxylate group, forming a salt bridge with a basic residue.
Hydrophobic One or more hydrophobic regions defined by the alkyl substituents, contributing to van der Waals interactions.
Hydrogen Bond Donor The N-H group of the amine.
Hydrogen Bond Acceptor The oxygen atoms of the carboxylate group.

Structure Activity Relationship Sar Studies of 3 1 Methylpropyl Amino Butanoic Acid Derivatives

Systematic Investigations of Structural Modifications and Their Biochemical Consequences

Systematic structural modifications of 3-[(1-methylpropyl)amino]-butanoic acid are essential to probe the steric and electronic requirements of its binding site. These investigations typically involve altering the N-substituent, the butanoic acid backbone, and the stereochemistry of the chiral centers to map the pharmacophore and optimize biological activity.

The N-(1-methylpropyl) group, also known as the sec-butyl group, plays a significant role in the pharmacological profile of the molecule. Variations in the size, shape, and lipophilicity of this N-substituent can profoundly impact receptor affinity and efficacy. In the broader context of GABA receptor agonists and antagonists, the nature of the N-alkyl substituent is a key determinant of activity.

Research on related N-substituted acyclic β-amino acids as GABA uptake inhibitors has shown that the nature of the N-substituent is critical for potency and selectivity for GABA transporter subtypes (GATs). For instance, in a series of N-substituted 3-aminobutanoic acid derivatives, the introduction of bulky aromatic groups can confer high potency at GAT1. While not a direct analogue, this highlights the importance of the N-substituent in modulating activity.

Generally, for GABAB receptor ligands, increasing the size of the N-alkyl group can transition a compound from an agonist to an antagonist. For example, in a series of (3-aminopropyl)phosphinic acid derivatives, smaller N-alkyl groups like methyl result in agonist activity, while larger groups like ethyl and butyl lead to antagonism. nih.gov This suggests that the size of the N-(1-methylpropyl) group in this compound is likely a critical factor for its specific biological effect.

N-Substituent Variation (General Trend in GABAB Ligands)Observed Effect on ActivityReference
Small Alkyl (e.g., Methyl)Generally associated with agonist activity nih.gov
Larger Alkyl (e.g., Ethyl, Butyl)Can lead to partial agonist or antagonist activity nih.gov
Bulky/Aromatic GroupsOften results in antagonist activity or altered transporter affinity nih.gov

The butanoic acid backbone and the terminal carboxylic acid group are fundamental for the interaction of this compound with its biological targets. The carboxylic acid is typically ionized at physiological pH and can form crucial ionic interactions and hydrogen bonds within the receptor binding pocket.

Modifications to the butanoic acid backbone, such as the introduction of substituents or altering the chain length, can significantly affect the conformational flexibility and the spatial arrangement of the key functional groups. For example, the position of the amino group on the butanoic acid chain is critical; 3-aminobutanoic acid is a β-amino acid, and this specific arrangement is important for its interaction with GABA receptors. u-tokyo.ac.jp

The carboxylic acid group itself is a primary site for modification. Its replacement with various bioisosteres can modulate acidity, lipophilicity, and metabolic stability. For instance, replacing the carboxylic acid in GABA analogues with a phosphinic acid group has been a key strategy in developing potent and selective GABAB receptor ligands. nih.gov The size of the substituent on the phosphinic acid can determine whether the compound acts as an agonist or an antagonist. nih.gov

Backbone/Carboxyl Group Modification (in GABA Analogues)Biochemical ConsequenceReference
Chain Length VariationAlters the distance between amino and acidic groups, affecting receptor fit u-tokyo.ac.jp
Substitution on the BackboneCan introduce steric hindrance or additional binding interactions, influencing potency and selectivity researchgate.net
Carboxylic Acid to Phosphinic AcidCan lead to potent GABAB receptor ligands; substituent size on phosphorus determines agonist/antagonist profile nih.gov
Esterification of Carboxylic AcidGenerally leads to a loss of activity, indicating the importance of the acidic group for binding

This compound possesses two chiral centers, one at the C3 position of the butanoic acid chain and another at the C1 position of the N-(1-methylpropyl) group. This results in four possible stereoisomers, each of which can have a distinct biological activity due to the stereospecific nature of receptor binding sites.

The stereochemistry at the C3 position of the butanoic acid is known to be critical for the activity of many GABA analogues. For instance, in the case of 4-amino-3-hydroxybutanoic acid (GABOB), the (R)-enantiomer is a more potent agonist at GABAB and GABAC receptors than the (S)-enantiomer. nih.gov Conversely, the (S)-enantiomer shows higher affinity for GABAA receptors. nih.gov

Similarly, the chirality of the N-(1-methylpropyl) group will influence how the substituent is oriented within the binding pocket, potentially affecting binding affinity and efficacy. Studies on conformationally constrained analogues of peptides have shown that the stereochemistry of a β-methyl group can drastically alter binding affinity, with one diastereomer being significantly more potent than the other. researchgate.net This underscores the importance of evaluating the biological activity of each individual stereoisomer of this compound to fully understand its SAR.

Chiral CenterPotential Influence on ActivityReference
C3 of Butanoic AcidEnantiomers can exhibit different potencies and selectivities for GABA receptor subtypes. nih.govnih.gov
C1 of N-(1-Methylpropyl)Diastereomers can have significantly different binding affinities due to altered spatial orientation of the N-substituent. researchgate.net

Exploration of Bioisosteric Replacements to Modulate Activity

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.comdrughunter.com For this compound, the carboxylic acid group is a prime target for bioisosteric replacement to potentially enhance properties such as membrane permeability and metabolic stability.

Common bioisosteres for the carboxylic acid group include tetrazoles, sulfonamides, and various heterocyclic rings like 3-hydroxyisoxazoles. researchgate.netdrughunter.com Tetrazoles, for example, have a similar pKa to carboxylic acids and can act as effective mimics. drughunter.com The choice of bioisostere can significantly impact the compound's properties; for instance, replacing a carboxylic acid with a tetrazole ring in some drug candidates has led to increased potency and improved oral bioavailability. drughunter.com More recently, neutral bioisosteres such as 3-oxetanols have been explored to increase lipophilicity and membrane permeability. nih.gov

Carboxylic Acid BioisostereKey Properties and Potential AdvantagesReference
TetrazoleSimilar acidity to carboxylic acid, can improve metabolic stability and lipophilicity. drughunter.com
Acyl SulfonamideCan mimic hydrogen bonding patterns and increase potency. drughunter.com
3-HydroxyisoxazolePlanar, acidic heterocycle used in the development of potent GABA and glutamate (B1630785) receptor ligands. researchgate.net
3-OxetanolA neutral bioisostere that can increase lipophilicity and membrane permeability while maintaining hydrogen bonding capacity. nih.gov

Design and Synthesis of Conformationally Constrained Analogues

The flexible nature of this compound allows it to adopt multiple conformations, only one of which may be the bioactive conformation at the receptor. The design and synthesis of conformationally constrained analogues, where the rotational freedom is reduced, is a powerful strategy to lock the molecule into a more receptor-relevant geometry, potentially leading to increased potency and selectivity. nih.gov

This can be achieved by incorporating the pharmacophoric elements into a rigid cyclic scaffold. For example, introducing a cyclopropane, cyclobutane, or cyclopentane (B165970) ring into the backbone of a GABA analogue can restrict its conformational flexibility. nih.gov The synthesis of such constrained amino acids has been a key approach in peptidomimetic drug design. nih.gov For instance, unexpected cyclization reactions have led to the formation of trisubstituted cyclopentane derivatives that are conformationally restricted analogues of GABA. nih.gov By studying the activity of these rigid analogues, it is possible to deduce the preferred conformation of the parent flexible molecule at its binding site.

Method of Conformational RestrictionRationale and Expected OutcomeReference
Incorporation into a small ring (e.g., cyclopropane, cyclobutane)Reduces rotational freedom of the backbone, locking in a specific conformation. Can lead to increased potency and selectivity. nih.govnih.gov
Introduction of a double bondCreates a planar region in the molecule, restricting rotation and defining the spatial relationship of substituents. nih.gov
Formation of bicyclic structuresProvides a highly rigid scaffold to probe the optimal geometry for receptor binding.

Biochemical and Pharmacological Research on this compound

Following a comprehensive search of scientific literature, no specific biochemical or pharmacological research data was found for the chemical compound this compound. The search included databases for studies on enzyme interactions, receptor binding profiles, and effects on ion channels and transporters.

The lack of available information prevents a detailed analysis as outlined in the requested sections. Research on related compounds, such as other derivatives of butanoic acid or aminobutyric acid, exists but does not provide specific data for this compound. Therefore, it is not possible to generate an article on the specific enzyme kinetics, receptor modulation, or ion channel interactions of this compound at this time.

Biochemical and Pharmacological Research on 3 1 Methylpropyl Amino Butanoic Acid

Elucidation of Cellular Mechanisms in in vitro Biological Models

The in vitro evaluation of 3-[(1-Methylpropyl)amino]-butanoic acid's interaction with biological systems at a cellular level is a critical step in understanding its potential pharmacological profile. This involves dissecting its influence on cellular pathways and its ability to permeate cell membranes to reach intracellular targets.

Research into the specific effects of this compound on cellular pathways such as apoptosis and cell cycle regulation is a developing area. While direct studies on this compound are not extensively documented in publicly available literature, the investigation of its potential to modulate these fundamental cellular processes is a logical direction for future research.

The general approach to such investigations would involve treating various cell lines with this compound and subsequently analyzing key markers of apoptosis and cell cycle progression. Techniques such as flow cytometry with annexin V and propidium iodide staining would be employed to quantify apoptotic and necrotic cell populations. Western blotting for key proteins like caspases, Bcl-2 family members, and cyclins would provide insights into the molecular mechanisms at play.

Should this compound be found to influence these pathways, the next steps would involve identifying the specific protein targets and signaling cascades it modulates. Given its structure as a β-amino acid derivative, it could potentially interact with receptors or enzymes that recognize similar endogenous molecules, leading to downstream effects on cell fate.

Future research could focus on the following experimental approaches to elucidate the cellular pathway modulation of this compound:

Experimental Assay Cellular Process Investigated Potential Markers/Endpoints
MTT/XTT AssayCell Viability/ProliferationSpectrophotometric measurement of formazan production
Flow Cytometry (Annexin V/PI)ApoptosisPercentage of apoptotic, necrotic, and live cells
Western Blot AnalysisApoptosis & Cell CycleCaspase-3, PARP, Bcl-2, Bax, Cyclin D1, CDK4
Cell Cycle Analysis (PI Staining)Cell Cycle ProgressionDistribution of cells in G0/G1, S, and G2/M phases
Immunofluorescence MicroscopyProtein LocalizationVisualization of target protein expression and subcellular location

The cellular uptake of peptides and peptidomimetics can occur through various mechanisms, which can be broadly categorized as endocytosis and direct penetration mdpi.comresearchgate.netnih.govresearchgate.net. Endocytosis is an energy-dependent process involving the formation of vesicles and includes pathways like macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis mdpi.comnih.gov. Direct penetration, on the other hand, involves the translocation of the molecule directly across the lipid bilayer, potentially through the formation of transient pores or local membrane destabilization mdpi.comresearchgate.net.

The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, play a crucial role in determining its primary mode of cellular entry. N-alkylation, for instance, can increase the lipophilicity of a molecule, which may favor direct membrane translocation nih.govnih.gov. The presence of hydrophobic components in the lipid bilayer, such as cholesterol, diacylglycerol, and ceramide, can influence the cellular uptake of small molecules that are soluble in these hydrophobic regions nih.gov.

For N-alkylated β-amino acids like this compound, it is plausible that uptake is mediated by a combination of these mechanisms. The presence of the alkyl group could enhance its interaction with the lipid bilayer, potentially facilitating passive diffusion. Additionally, it may be a substrate for various amino acid transport systems expressed on the cell surface researchgate.net. The specific transporters involved would depend on the cell type and the substrate specificity of the transporters researchgate.net.

A comparative overview of potential cellular uptake mechanisms for peptidomimetics is presented below:

Uptake Mechanism Energy Dependent? Key Features Relevance to N-Alkylated Compounds
Passive Diffusion NoMovement across the membrane down a concentration gradient; favored by lipophilicity.N-alkylation can increase lipophilicity, potentially enhancing this pathway.
Facilitated Diffusion NoInvolves carrier proteins but does not require metabolic energy.Could be utilized if the compound is recognized by specific amino acid transporters.
Active Transport YesRequires metabolic energy (e.g., ATP) to move against a concentration gradient via transporter proteins.May be involved if the compound is a substrate for active amino acid transporters.
Endocytosis YesInternalization via membrane vesicles; includes macropinocytosis, clathrin-mediated, and caveolae-mediated pathways. mdpi.comA common pathway for larger peptides and peptidomimetics. nih.gov

Further studies, such as parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell permeability assays, would be necessary to quantitatively assess the membrane permeability of this compound and to elucidate the specific transporters or mechanisms involved in its cellular uptake.

Metabolic Pathways and Biotransformation Studies

Enzymatic Biotransformation in Non-Human and in vitro Systems

There is currently no available information from non-human or in vitro studies detailing the enzymatic biotransformation of 3-[(1-Methylpropyl)amino]-butanoic acid. Research on how enzymes from various species or in laboratory settings metabolize this compound has not been published in the accessible scientific literature.

Integration of this compound into Biochemical Pathways

Information regarding the integration of this compound into established biochemical pathways is not available. It is unknown if this compound interacts with or is processed by major metabolic routes within biological systems.

Identification and Characterization of Metabolites

As no metabolism studies have been published, there are no identified metabolites of this compound. Consequently, characterization data for any potential breakdown products are non-existent.

Metabolic Stability Assessments in Relevant Biological Matrices

There are no public records of studies that have assessed the metabolic stability of this compound in biological matrices such as plasma, liver microsomes, or other relevant tissues. Therefore, its half-life and clearance rates are unknown.

Future Directions and Emerging Research Perspectives

Innovations in Synthetic Methodologies for Diversification

The future development of 3-[(1-Methylpropyl)amino]-butanoic acid as a lead compound hinges on the ability to create a diverse library of related analogs for structure-activity relationship (SAR) studies. Innovations in synthetic chemistry are paramount to achieving this goal efficiently and systematically.

Future synthetic efforts would likely move beyond traditional methods to embrace high-throughput and diversity-oriented synthesis. Methodologies such as the Hantzsch synthesis, a classic method for producing thiazole (B1198619) derivatives from components like N-aryl-N-thiocarbamoyl-β-alanines, could be adapted to generate novel heterocyclic derivatives of the parent compound. researchgate.net The aim would be to synthesize new, potentially bioactive N,N-disubstituted β-amino acids and their derivatives containing various aromatic and heterocyclic fragments. researchgate.net

Furthermore, the application of modern synthetic techniques could greatly accelerate the generation of analogs. Key areas of innovation include:

Flow Chemistry: Utilizing continuous-flow reactors can offer precise control over reaction parameters, improve safety, and allow for rapid optimization and scale-up of synthetic intermediates.

Biocatalysis: Employing enzymes as catalysts can introduce stereoselectivity, a critical factor for biological activity, and promote greener chemical processes.

Combinatorial Chemistry: The solid-phase or solution-phase synthesis of a matrix of compounds by systematically varying substituents on the this compound backbone would enable the rapid screening of a large chemical space. For instance, modifications could target the carboxylic acid group (e.g., forming amides and esters) or the secondary amine. nih.govnih.gov

These advanced synthetic strategies will be instrumental in creating a rich collection of derivatives necessary for comprehensive biological evaluation.

Integration of Advanced Computational Techniques for Rational Design

To guide synthetic efforts and minimize resource-intensive trial-and-error screening, the integration of advanced computational techniques is essential. In silico methods provide a powerful platform for the rational design of next-generation analogs of this compound with potentially enhanced efficacy and selectivity.

Molecular modeling can predict how the compound and its derivatives might interact with biological macromolecules. Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build models that correlate the physicochemical properties of a series of analogs with their biological activity. imist.ma Such models help identify which structural features are critical for activity and can predict the potency of newly designed molecules before their synthesis. imist.ma

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding pose and affinity of this compound derivatives within the target's active or allosteric site. mdpi.comresearchgate.net This technique can be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis. researchgate.net For example, docking studies could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions. mdpi.com

These computational tools, when used in a synergistic loop with synthetic chemistry, can accelerate the discovery of potent and selective compounds by focusing resources on molecules with the highest probability of success.

Computational Technique Purpose in Rational Drug Design Potential Application for this compound
QSAR (e.g., CoMFA/CoMSIA) Correlates structural features with biological activity to guide design. imist.maDevelop predictive models to guide the synthesis of analogs with improved activity.
Molecular Docking Predicts binding modes and affinities of ligands to a target protein. mdpi.comresearchgate.netScreen virtual derivatives against potential biological targets to prioritize synthetic candidates.
Molecular Dynamics (MD) Simulates the movement and interaction of molecules over time to assess complex stability. mdpi.comEvaluate the stability of the binding pose of promising derivatives within a target's active site.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. researchgate.netAssess the drug-likeness of designed analogs early in the discovery process.

Development of Next-Generation Biological Probes and Chemical Tools

Should this compound or its derivatives demonstrate specific biological activity, a significant future direction would be their development into chemical probes. These tools are invaluable for studying biological processes, identifying protein targets, and facilitating high-throughput screening (HTS) assays.

The development of such probes typically involves conjugating the core molecule to a reporter tag, most commonly a fluorophore. biorxiv.org The amino acid scaffold is well-suited for this, as the carboxylic acid or secondary amine provides a handle for chemical modification without necessarily abolishing biological activity.

Future research could focus on creating:

Fluorescently Labeled Analogs: By attaching environmentally sensitive fluorophores (e.g., BODIPY, rosamine), it would be possible to create probes that change their fluorescence properties upon binding to a target protein. biorxiv.orgnih.gov These probes could be used in fluorescence polarization assays for HTS to discover other small molecules that bind to the same target. nih.gov

Affinity-Based Probes: For target identification, an analog could be functionalized with a photoreactive group and a clickable tag (e.g., an alkyne or azide). This would allow for photoaffinity labeling, where the probe covalently cross-links to its binding partner upon UV irradiation, enabling subsequent enrichment and identification by mass spectrometry.

Cellular Imaging Agents: Probes with good cell permeability and bright fluorescence could be used to visualize the subcellular localization of their biological target in living cells, providing critical insights into its function and dynamics. biorxiv.org

Probe Type Reporter Group Application Reference
HTS Probe Fluorophore (e.g., Rhodamine)Fluorescence polarization assays to screen for inhibitors. nih.gov
Target ID Probe Photoreactive group + Click handleCovalent labeling and identification of protein targets. nih.gov
Imaging Probe Fluorophore (e.g., BODIPY)Visualization of target localization in cells. biorxiv.org

The creation of these chemical tools would transform this compound from a mere compound of interest into a versatile instrument for biological discovery. nih.gov

Application of Omics Technologies for Pathway Elucidation

Once a biological activity is confirmed for this compound, understanding its mechanism of action and its effects on cellular pathways becomes a primary objective. The application of "omics" technologies provides a global, unbiased view of the molecular changes induced by a compound.

Proteomics: This technology can identify the direct protein targets of the compound or map the downstream changes in protein expression and post-translational modifications. nih.gov A quantitative proteomics approach could compare the proteomes of cells treated with the compound versus control cells, revealing which proteins and pathways are most affected. nih.gov

Metabolomics: As an amino acid derivative, the compound may directly influence cellular metabolism. Widely targeted or untargeted metabolomics can analyze the global changes in small-molecule metabolites following treatment. nih.govnih.gov This could reveal, for instance, if the compound perturbs amino acid metabolism, lipid metabolism, or central carbon metabolism, providing clues to its mechanism. nih.govmdpi.com

Transcriptomics: By analyzing changes in messenger RNA (mRNA) levels, transcriptomics can show how the compound affects gene expression. This can help identify the signaling pathways and transcription factors that are modulated by the compound's activity.

Integrating data from these different omics layers offers a powerful, systems-biology approach to build a comprehensive picture of the compound's biological role, identify potential off-target effects, and discover novel biomarkers of its activity. nih.govmdpi.com

Omics Technology Molecules Analyzed Information Gained
Proteomics ProteinsTarget identification, changes in protein expression, pathway modulation. nih.gov
Metabolomics Metabolites (e.g., amino acids, lipids)Elucidation of metabolic pathways affected, biomarker discovery. nih.govnih.gov
Transcriptomics RNAChanges in gene expression, identification of regulated genetic pathways. mdpi.com

Exploration of Novel Biological Activities and Targets

The core of future research on this compound lies in the systematic exploration of its biological activities. Given its structure as a β-amino acid, a class of compounds known for a wide range of bioactivities, several areas warrant investigation. researchgate.net

Antimicrobial Activity: Many β-amino acid derivatives possess antimicrobial properties. researchgate.net Screening a library of this compound analogs against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial agents.

Anticancer Activity: Derivatives of related amino acid structures have shown promise as anticancer agents by inducing cell death or inhibiting cell migration. mdpi.com Future studies could evaluate the cytotoxicity of this compound derivatives against various cancer cell lines. nih.govmdpi.com

Enzyme Inhibition: The carboxylic acid and amine functionalities make the compound a candidate for targeting enzymes, particularly proteases or enzymes involved in amino acid metabolism.

Receptor Modulation: Amino acids and their analogs are well-known ligands for receptors in the central nervous system. For example, derivatives of a related amino acid antibiotic showed a high affinity for glutamate (B1630785) receptors. nih.gov Therefore, screening for activity at neuronal receptors (e.g., GABA, glutamate) could reveal potential applications in neuroscience.

The discovery of a significant biological activity would be the critical first step, launching a cascade of further research into mechanism, optimization, and potential therapeutic application.

Potential Biological Activity Rationale Based on Related Compounds Reference
Antimicrobial β-amino acid derivatives are known to possess antimicrobial properties. researchgate.net
Anticancer Amino propanoic acid derivatives have demonstrated anticancer and antioxidant activities. mdpi.com
CNS Receptor Modulation Amino acid antibiotics and their analogs show high affinity for glutamate receptors. nih.gov
Plant Growth Promotion Certain N,N-disubstituted β-amino acids have been found to promote plant growth. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.